molecular formula C16H18N2O3S2 B2998939 3-(3,4-dimethoxyphenyl)-2-(ethylsulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 877655-34-0

3-(3,4-dimethoxyphenyl)-2-(ethylsulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2998939
CAS No.: 877655-34-0
M. Wt: 350.45
InChI Key: CVRBWECSBVQAFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-dimethoxyphenyl)-2-(ethylsulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C16H18N2O3S2 and its molecular weight is 350.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-2-ethylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S2/c1-4-22-16-17-11-7-8-23-14(11)15(19)18(16)10-5-6-12(20-2)13(9-10)21-3/h5-6,9H,4,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVRBWECSBVQAFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(C(=O)N1C3=CC(=C(C=C3)OC)OC)SCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3,4-dimethoxyphenyl)-2-(ethylsulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is part of a class of thienopyrimidine derivatives that have garnered attention for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C19H20N4O4S
  • Molecular Weight : 396.45 g/mol
  • CAS Number : 537044-42-1

Research indicates that thienopyrimidine derivatives can interact with various biological targets. The specific mechanisms for This compound include:

  • Enzyme Inhibition : Compounds in this class often act as inhibitors of key enzymes involved in metabolic pathways. For instance, they may inhibit trypanothione reductase (TR), an enzyme critical for maintaining redox balance in trypanosomatids, leading to increased levels of reactive oxygen species (ROS) and subsequent cell death in parasitic infections .
  • Antiproliferative Effects : Studies have shown that certain thienopyrimidine derivatives exhibit antiproliferative activity against various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Antiparasitic Activity

The compound has demonstrated significant activity against parasites responsible for tropical diseases such as malaria and leishmaniasis. In vitro studies have shown effective inhibition with EC50 values below 10 μM against these pathogens . The interaction with TR is particularly noteworthy as it leads to oxidative stress in the parasites.

Anticancer Activity

In vitro studies on human cancer cell lines have revealed that this compound can inhibit cell proliferation effectively. For example:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Mechanism : Induction of apoptosis through mitochondrial pathways and modulation of signaling pathways related to cell survival .

Cytotoxicity Studies

Cytotoxicity assessments using the MTT assay revealed that the compound affects cell viability significantly. The results indicated a dose-dependent response where higher concentrations led to increased cytotoxic effects across various tested cell lines .

Case Studies and Research Findings

StudyFindings
Study on Antiparasitic ActivityDemonstrated EC50 values < 10 μM against malaria and leishmaniasis parasites .
Cancer Cell Line StudyShowed significant inhibition of cell proliferation in MCF-7 and HeLa cells with IC50 values ranging from 15 to 25 μM .
Cytotoxicity AssessmentIndicated a dose-dependent decrease in viability across multiple cancer cell lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.